![molecular formula C17H19F3N4OS B2619622 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide CAS No. 1775322-69-4](/img/structure/B2619622.png)
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring
Métodos De Preparación
The synthesis of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then coupled with 2-thienylmethylamine to form the final product .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group and other substituents on the pyrimidine ring can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Aplicaciones Científicas De Investigación
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used in studies exploring its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide include other pyrimidine derivatives with trifluoromethyl and piperidine substituents. These compounds share structural similarities but may differ in their specific substituents and resulting biological activities. Examples include:
2-methyl-6-(trifluoromethyl)pyrimidine derivatives: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
Piperidine-based compounds: These compounds feature the piperidine ring but may have different substituents on the pyrimidine ring, affecting their overall activity and applications.
Propiedades
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c1-11-22-14(17(18,19)20)9-15(23-11)24-6-4-12(5-7-24)16(25)21-10-13-3-2-8-26-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDJZTYXXXNACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2619541.png)
![2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2619543.png)
![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2619546.png)

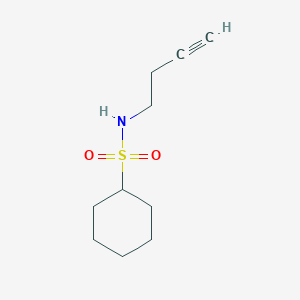
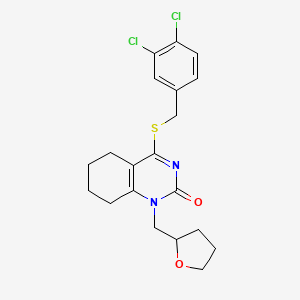
![Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2619552.png)
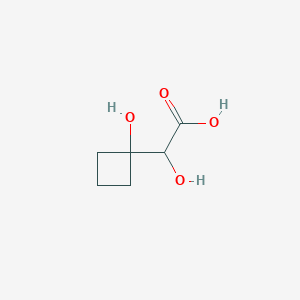
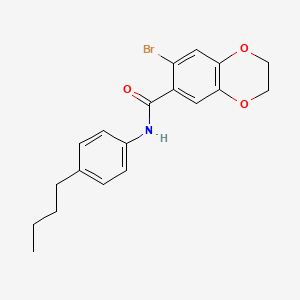
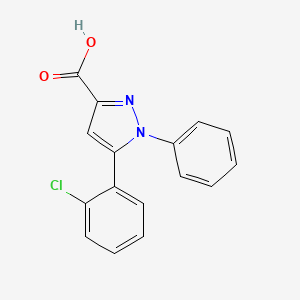
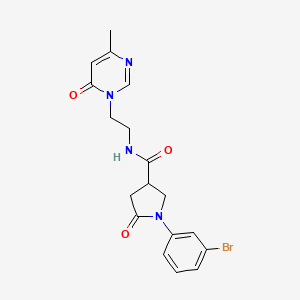
![5-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2619560.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2619561.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2619562.png)
